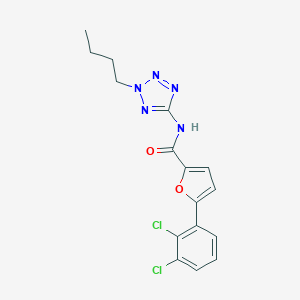![molecular formula C20H24BrN5O2S B283304 N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine](/img/structure/B283304.png)
N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine, also known as BMS-986205, is a novel small-molecule inhibitor of the tyrosine kinase 2 (TYK2) enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a critical role in the signaling pathways of cytokines and growth factors. BMS-986205 has shown promising results in preclinical studies as a potential treatment for various autoimmune and inflammatory diseases.
作用機序
N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine selectively inhibits the TYK2 enzyme, which plays a critical role in the signaling pathways of several cytokines and growth factors involved in the pathogenesis of autoimmune and inflammatory diseases. By inhibiting TYK2, N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine blocks the downstream signaling of these cytokines and growth factors, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects:
N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine has been shown to effectively inhibit TYK2-mediated signaling in vitro and in vivo. In preclinical models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease, N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine has been shown to reduce disease severity and improve clinical outcomes. N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine has also been shown to have a favorable safety and tolerability profile in preclinical studies.
実験室実験の利点と制限
N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine has several advantages as a potential therapeutic agent for autoimmune and inflammatory diseases. It selectively targets the TYK2 enzyme, which plays a critical role in the signaling pathways of several cytokines and growth factors involved in the pathogenesis of these diseases. N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine has also been shown to have a favorable safety and tolerability profile in preclinical studies.
One limitation of N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known. Additionally, as with any small-molecule inhibitor, there is a risk of off-target effects and potential toxicity.
将来の方向性
There are several potential future directions for research on N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine. One area of interest is the potential use of N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine as a treatment for other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Another area of interest is the development of combination therapies that target multiple JAK family members, including TYK2, to achieve greater efficacy and reduce the risk of off-target effects.
Conclusion:
N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine is a novel small-molecule inhibitor of the TYK2 enzyme that has shown promising results in preclinical studies as a potential treatment for various autoimmune and inflammatory diseases. While further research is needed to fully understand its efficacy and safety in humans, N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine represents a promising new approach to the treatment of these diseases.
合成法
The synthesis of N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine involves several steps. The first step is the reaction of 3-bromo-5-ethoxy-4-phenylmethoxyphenylboronic acid with (1-methyltetrazol-5-yl)thiol in the presence of a palladium catalyst to form the corresponding aryl thiol. This is followed by the reaction of the aryl thiol with N-(2-chloroethyl)-N-methylamine to form the desired product.
科学的研究の応用
N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine has been extensively studied in preclinical models of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In these models, N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine has been shown to effectively inhibit TYK2-mediated signaling and reduce disease severity.
特性
分子式 |
C20H24BrN5O2S |
|---|---|
分子量 |
478.4 g/mol |
IUPAC名 |
N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C20H24BrN5O2S/c1-3-27-18-12-16(13-22-9-10-29-20-23-24-25-26(20)2)11-17(21)19(18)28-14-15-7-5-4-6-8-15/h4-8,11-12,22H,3,9-10,13-14H2,1-2H3 |
InChIキー |
BYVGHTJAPCUMAU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCCSC2=NN=NN2C)Br)OCC3=CC=CC=C3 |
正規SMILES |
CCOC1=C(C(=CC(=C1)CNCCSC2=NN=NN2C)Br)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]-2-methylpropanamide](/img/structure/B283221.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline](/img/structure/B283222.png)
![N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B283223.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283225.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B283227.png)
![2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B283228.png)
![2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol](/img/structure/B283230.png)
![3,4-dichloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B283232.png)
![5-bromo-N-[2-(4-mesylpiperazino)phenyl]-2-furamide](/img/structure/B283234.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283235.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283236.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B283242.png)

![N-[4-(1,3-benzothiazol-2-yl)benzyl]acetamide](/img/structure/B283246.png)